![molecular formula C11H14F3N B1455178 1-[3-(Trifluoromethyl)phenyl]butan-1-amine CAS No. 708253-40-1](/img/structure/B1455178.png)

1-[3-(Trifluoromethyl)phenyl]butan-1-amine

Overview

Description

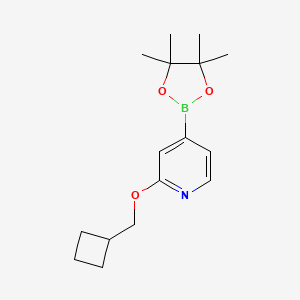

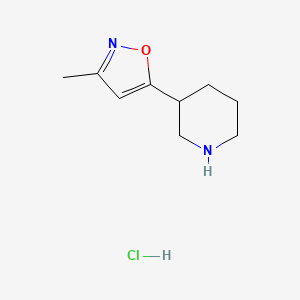

1-[3-(Trifluoromethyl)phenyl]butan-1-amine is a chemical compound with the molecular formula C11H14F3N and a molecular weight of 217.23 . It is also known by its IUPAC name 3-[3-(trifluoromethyl)phenyl]butylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 . This indicates that the compound has a butylamine chain attached to a phenyl ring, which is further substituted with a trifluoromethyl group.Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not available in the search results.Scientific Research Applications

Catalyst Development in Polyurethane Synthesis

1-[3-(Trifluoromethyl)phenyl]butan-1-amine plays a role in the development of polyurethane. A study explored the kinetics and mechanisms of alcoholysis of phenyl isocyanate using tertiary amine catalysts, including compounds similar to this compound. The results aid in polyurethane catalyst design and development (Waleed et al., 2022).

Role in Chemical Synthesis and Rearrangements

This compound is involved in chemical synthesis processes. For instance, its derivatives are used in rearrangements via azetidinium cation intermediates, as demonstrated in a reaction involving 4-amino-4-phenyl-butan-2-ol (Blakemore, Chiva & Thistlethwaite, 2011).

Intermediate in Medicinal Synthesis

It serves as an important intermediate in synthesizing Repaglinide, an oral diabetes medication. An environmentally friendly catalytic hydrogenation process has been developed for this purpose, highlighting its role in pharmaceutical manufacturing (Liu, Huang & Zhang, 2011).

Applications in Dental Resin Composites

In dental science, derivatives of this compound are investigated as photosensitizers for dental resin composites. Their role in enhancing the physical properties of resin composites has been compared with other photosensitizers like camphorquinone (Sun & Chae, 2000).

Analytical Chemistry and Food Science

In analytical chemistry, especially in food science, related compounds are utilized for derivatizing biogenic amines, facilitating their determination in beverages using LC-tandem mass spectrometry and 19F NMR (Jastrzębska et al., 2018).

Fluorinated Polyimides in Polymer Research

The compound finds application in polymer research, particularly in the synthesis of fluorinated polyimides. These polyimides, derived from trifluoromethyl-substituted bis(ether amine) monomers, exhibit significant solubility, low dielectric constants, and thermal stability (Chung, Tzu & Hsiao, 2006).

Safety and Hazards

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7,10H,2,4,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSDXABGZDMDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)

![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)

![2-Chloro-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1455100.png)

![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)

![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)

![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)